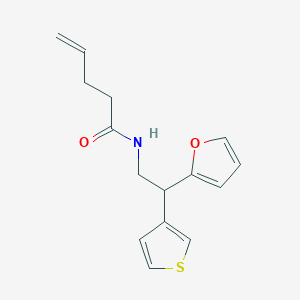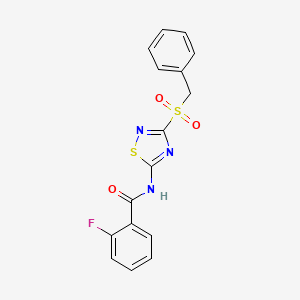
N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its uses .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound, including its reactivity with other substances and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and other characteristics that can be used to identify or predict the behavior of the compound .Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Medicinal Chemistry
Research on compounds structurally related to N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide has contributed to the understanding of structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Studies have shown that modifications of the heterocyclic components can significantly affect metabolic stability and potency against targeted enzymes, offering insights into designing more effective therapeutic agents with minimized metabolic liabilities (Stec et al., 2011).
Photodynamic Therapy
Derivatives similar to N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide have been evaluated for their photophysical and photochemical properties, showing promise as photosensitizers in photodynamic therapy (PDT) for cancer treatment. Compounds with thiadiazole moieties have been highlighted for their high singlet oxygen quantum yields, which is a critical parameter for the effectiveness of PDT agents (Pişkin et al., 2020).
Antimicrobial and Antifungal Applications
Studies have also demonstrated the antimicrobial and antifungal potential of benzamides and benzene-sulfonamides, including compounds structurally related to the target molecule. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential utility in developing new antimicrobial agents (Desai et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-13-9-5-4-8-12(13)14(21)18-15-19-16(20-24-15)25(22,23)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYLQSIQVWBRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)
![methyl 3-{[(9-ethyl-9H-carbazol-3-yl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2709750.png)


![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2709754.png)
![3-Fluoro-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2709755.png)
![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)
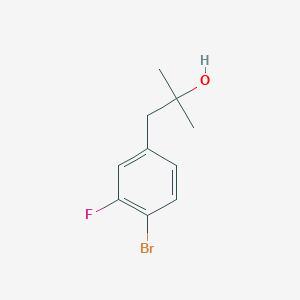

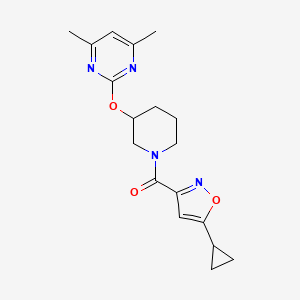
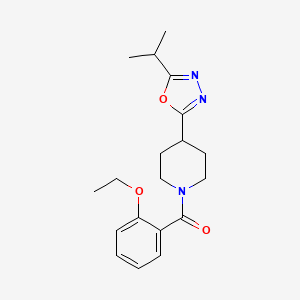
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2709769.png)
